molecular formula C13H22Cl2N2 B2738522 (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride CAS No. 2287248-19-3

(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride

Cat. No.: B2738522
CAS No.: 2287248-19-3
M. Wt: 277.23
InChI Key: GQWCFHBUBMKUPJ-YQFADDPSSA-N
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Description

(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Alkylation: The indole ring is then alkylated at the nitrogen atom with ethyl groups using alkyl halides in the presence of a base.

    Amination: The propan-2-amine side chain is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring or the amine group.

    Reduction: Reduction reactions may target the indole ring or the amine group, leading to various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the indole ring or the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound is used as a precursor for synthesizing various indole derivatives with potential biological activities.

Biology

    Biological Studies: It is studied for its interactions with biological targets, such as enzymes and receptors.

Medicine

    Therapeutic Potential: The compound is investigated for its potential use in treating various diseases, including neurological disorders and cancers.

Industry

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(1-Methyl-2,3-dihydroindol-5-yl)propan-2-amine
  • (2R)-1-(1-Propyl-2,3-dihydroindol-5-yl)propan-2-amine

Uniqueness

The unique structural features of (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine, such as the ethyl group and the specific configuration, contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(2R)-1-(1-ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-3-15-7-6-12-9-11(8-10(2)14)4-5-13(12)15;;/h4-5,9-10H,3,6-8,14H2,1-2H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWCFHBUBMKUPJ-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)CC(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC2=C1C=CC(=C2)C[C@@H](C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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